molecular formula C22H22N2O3 B6045615 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No. B6045615
M. Wt: 362.4 g/mol
InChI Key: AFKDBDXSDYBNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one, also known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound belongs to the class of indole derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one involves the inhibition of the enzyme, topoisomerase IIα, which plays a crucial role in DNA replication and cell division. 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one binds to the ATP-binding site of topoisomerase IIα and prevents its activity, leading to DNA damage and cell death. 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been found to inhibit the expression of various oncogenes and cell cycle regulators, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an important antioxidant. 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, its low stability and short half-life limit its use in in vivo experiments. 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one also exhibits poor bioavailability, making it difficult to reach therapeutic concentrations in the body.

Future Directions

The potential applications of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one in cancer therapy have generated significant interest in the scientific community. Future research should focus on improving the stability and bioavailability of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one to enhance its efficacy in vivo. The development of novel formulations and delivery systems for 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one could also improve its therapeutic potential. Further studies are needed to investigate the mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one and its effects on various cancer types. The combination of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one with other chemotherapeutic agents could also enhance its anti-cancer properties.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been achieved through several methods, including the condensation of 4-methoxyaniline and 4-methoxybenzaldehyde in the presence of acetic acid and zinc chloride. Another method involves the reaction of 4-methoxyaniline and 4-methoxybenzaldehyde with ammonium acetate and potassium carbonate in ethanol. The yield of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one through these methods has been reported to be around 70-80%.

Scientific Research Applications

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit anti-proliferative and cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. In addition to its anti-cancer properties, 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been found to exhibit anti-inflammatory and antioxidant activities.

properties

IUPAC Name

3-(4-methoxyanilino)-1-(4-methoxyphenyl)-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-17-11-7-15(8-12-17)23-21-19-5-3-4-6-20(19)24(22(21)25)16-9-13-18(27-2)14-10-16/h6-14,23H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKDBDXSDYBNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3CCCC=C3N(C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

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